

A Technical Guide to 1-Cyclopentenecarboxylic Acid and Its Synonyms

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Compound of Interest

Compound Name: 1-Cyclopentenecarboxylic acid

Cat. No.: B107393

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Cyclopentenecarboxylic acid**, a valuable building block in organic synthesis. The document details its various synonyms and chemical identifiers, outlines key experimental protocols for its synthesis and the synthesis of related compounds, and visually represents these synthetic workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and drug development.

Chemical Identity and Synonyms

1-Cyclopentenecarboxylic acid is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searches and unambiguous communication in a research and development setting. The following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Value |
|-----------------------------------|---|
| IUPAC Name | cyclopentene-1-carboxylic acid |
| CAS Number | 1560-11-8 |
| Molecular Formula | C ₆ H ₈ O ₂ |
| Molecular Weight | 112.13 g/mol [1] |
| Common Synonyms | 1-Cyclopentene-1-carboxylic acid[2] |
| Isoaleprolic acid[2] | |
| 1-Cyclopentenylcarboxylic acid[2] | |
| InChI | 1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8)[3] |
| InChIKey | PYRZPBDTPRQYKG-UHFFFAOYSA-N[3] |
| SMILES | OC(=O)C1=CCCC1[3] |

Experimental Protocols: Synthesis of Cyclopentene Carboxylic Acids

The synthesis of **1-Cyclopentenecarboxylic acid** and its saturated analog, cyclopentanecarboxylic acid, can be achieved through various synthetic routes. Below are detailed experimental protocols for some of these methods.

Synthesis of 1-Cyclopentene-1-carboxylic Acid from 5-Formylvaleric Acid

A patented method describes the preparation of 1-Cyclopentene-1-carboxylic acid from 5-formylvaleric acid or its esters. This process involves a cyclization reaction over an acidic oxidic catalyst at elevated temperatures.[4][5]

Materials:

- 5-Formylvaleric acid or its ester

- Acidic oxidic catalyst (e.g., zeolite, heteropolyacid, phosphate)[4]
- Inert gas (e.g., nitrogen)
- Solvent (if proceeding in the liquid phase)

Procedure:

- The reaction can be carried out in either the gas or liquid phase.
- The starting material, 5-formylvaleric acid or its ester, is passed over a heated bed of an acidic oxidic catalyst.
- The reaction is conducted at a temperature range of 200 to 450 °C.[4][5]
- The use of a catalyst with acidic properties preferentially yields the cyclopentene-1-carboxylic acid ester.[4]
- The product is then collected and purified using standard techniques such as distillation.

Synthesis of Cyclopentanecarboxylic Acid from Cyclopentanol (Two-Step)

A common method for the synthesis of the saturated analog, cyclopentanecarboxylic acid, involves a two-step process starting from cyclopentanol. This provides a useful comparative protocol.

Step 1: Oxidation of Cyclopentanol to Cyclopentanone

Materials:

- Cyclopentanol
- Jones reagent (Chromium trioxide in sulfuric acid) or another suitable oxidizing agent
- Acetone (solvent)
- Ether

- Magnesium sulfate (drying agent)

Procedure:

- Dissolve cyclopentanol in acetone and cool the solution in an ice bath.
- Slowly add Jones reagent to the stirred solution. The reaction is exothermic.
- After the addition is complete, allow the mixture to stir at room temperature.
- Quench the reaction by adding isopropanol.
- Extract the product with ether, wash the organic layer with brine, and dry over magnesium sulfate.
- Remove the solvent under reduced pressure to yield cyclopentanone.

Step 2: Conversion of Cyclopentanone to Cyclopentanecarboxylic Acid via Grignard Reagent

Materials:

- Cyclopentanone
- Magnesium turnings
- A suitable alkyl or aryl halide (e.g., bromobenzene) to form the Grignard reagent
- Dry ether (solvent)
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (for workup)

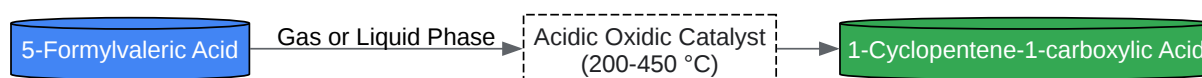
Procedure:

- Prepare the Grignard reagent by reacting magnesium turnings with the alkyl/aryl halide in dry ether under an inert atmosphere.
- Cool the Grignard reagent in a dry ice/acetone bath.

- Slowly add a solution of cyclopentanone in dry ether to the Grignard reagent.
- After the addition is complete, pour the reaction mixture over crushed dry ice with vigorous stirring.
- Allow the mixture to warm to room temperature.
- Acidify the mixture with hydrochloric acid.
- Extract the aqueous layer with ether, dry the combined organic layers over magnesium sulfate, and remove the solvent to yield cyclopentanecarboxylic acid.

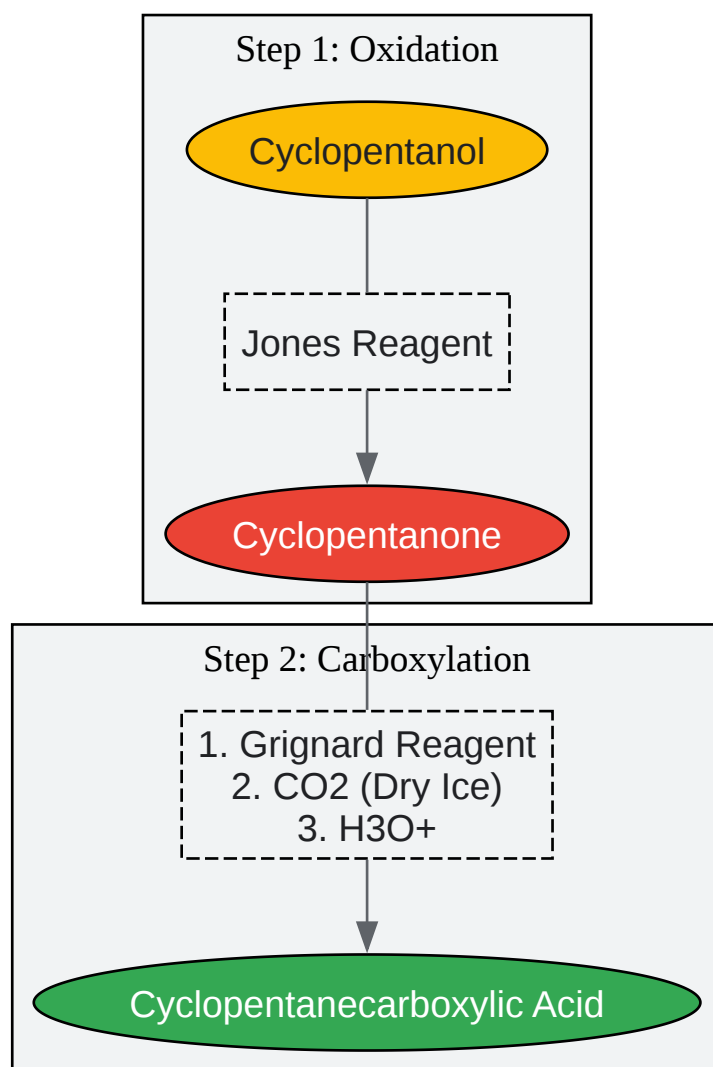
Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.



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Caption: Synthesis of 1-Cyclopentene-1-carboxylic Acid.



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